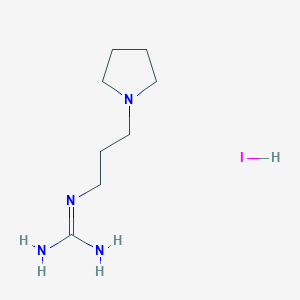
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide is a chemical compound that features a guanidine group linked to a pyrrolidine ring through a propyl chain The hydroiodide form indicates that the compound is in its salt form, which enhances its solubility in water
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide can be achieved through a multi-step process involving the reaction of pyrrolidine with a suitable guanidylating agent. One common method involves the use of S-methylisothiourea as a guanidylating agent. The reaction typically proceeds under mild conditions, with the pyrrolidine being reacted with S-methylisothiourea in the presence of a base such as sodium hydroxide to yield the desired guanidine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of the guanidine group.
Reduction: Amines derived from the reduction of the guanidine group.
Substitution: Various substituted guanidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its guanidine moiety.
Mecanismo De Acción
The mechanism of action of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes or binding pockets of receptors. This interaction can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Guanidine: A highly basic compound used in organic synthesis and as a precursor for other guanidine derivatives.
N,N’-Disubstituted Guanidines: Compounds with two substituents on the guanidine group, often used in medicinal chemistry.
Uniqueness
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide is unique due to its specific structure, which combines the properties of both pyrrolidine and guanidine. This combination allows for unique interactions with biological targets and provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Propiedades
IUPAC Name |
2-(3-pyrrolidin-1-ylpropyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4.HI/c9-8(10)11-4-3-7-12-5-1-2-6-12;/h1-7H2,(H4,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMIEBPUYJEZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN=C(N)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
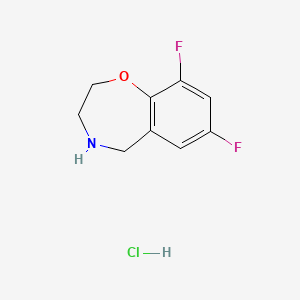
![1-(3,4-dichlorophenyl)-N-[(3,4-dichlorophenyl)methyl]methanamine;oxalic acid](/img/structure/B7452408.png)
![[2-(Azepan-1-yl)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B7452414.png)
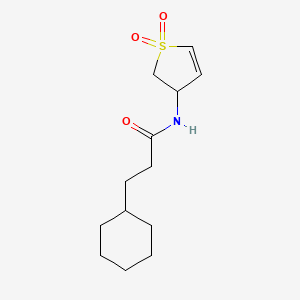
![N-[2-(4-acetamidoanilino)-2-oxoethyl]-N-ethyl-2-(2-phenylethyl)benzamide](/img/structure/B7452437.png)
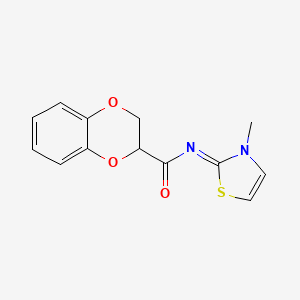

![4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol](/img/structure/B7452446.png)
![N-[1-(2-bromophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7452456.png)
![(2E)-1-[3-(4-methoxyphenyl)oxiran-2-yl]-2-(1,3,3-trimethylindol-2-ylidene)ethanone](/img/structure/B7452459.png)
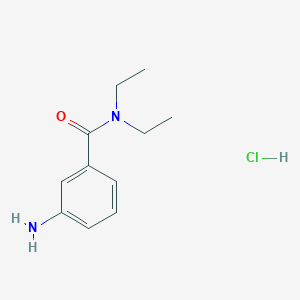
![2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide](/img/structure/B7452464.png)
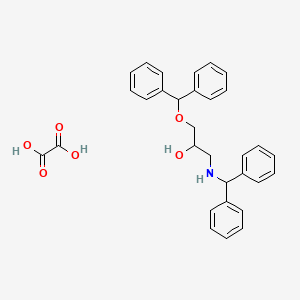
![6-Amino-5-[2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7452481.png)
